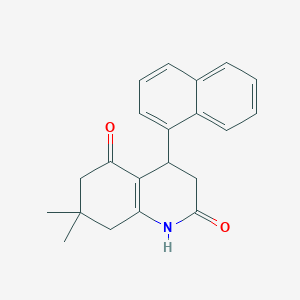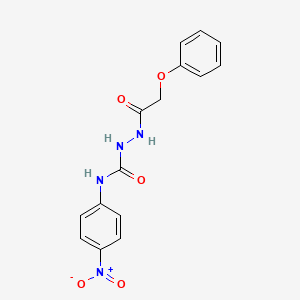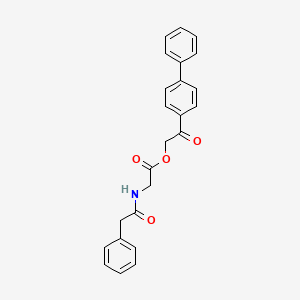
7,7-DIMETHYL-4-(NAPHTHALEN-1-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE
描述
7,7-DIMETHYL-4-(NAPHTHALEN-1-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a quinoline core, which is a fused ring system consisting of a benzene ring and a pyridine ring. The presence of the naphthalene moiety and the dimethyl groups adds to the complexity and potential reactivity of the molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-DIMETHYL-4-(NAPHTHALEN-1-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE can be achieved through multi-component reactions involving aldehydes, cyclic diketones, and naphthalene derivatives. One common method involves the use of a catalyst such as zirconia supported on rice husk silica, which facilitates the condensation reaction . The reaction typically occurs under mild conditions, with the catalyst being easily recoverable and reusable.
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. The scalability of the reaction conditions ensures that the compound can be produced in sufficient quantities for various applications.
化学反应分析
Types of Reactions
7,7-DIMETHYL-4-(NAPHTHALEN-1-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.
Substitution: Various substitution reactions can occur at the naphthalene or quinoline rings, introducing different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2,5-dione derivatives, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups.
科学研究应用
7,7-DIMETHYL-4-(NAPHTHALEN-1-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in studying biological processes involving quinoline derivatives.
Industry: It is used in the development of advanced materials and catalysts for various industrial processes.
作用机制
The mechanism of action of 7,7-DIMETHYL-4-(NAPHTHALEN-1-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antiviral activity may involve inhibition of viral replication by targeting viral enzymes .
相似化合物的比较
Similar Compounds
4-(7,7-Dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)morpholine: This compound shares a similar quinoline core but has different substituents, leading to distinct biological activities.
2-Amino-7,7-dimethyl-4-(naphthalen-1-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: Another related compound with a chromene ring instead of a quinoline ring.
Uniqueness
The uniqueness of 7,7-DIMETHYL-4-(NAPHTHALEN-1-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE lies in its specific structural features, such as the combination of the naphthalene moiety and the quinoline core. These features contribute to its distinct chemical reactivity and potential biological activities.
属性
IUPAC Name |
7,7-dimethyl-4-naphthalen-1-yl-3,4,6,8-tetrahydro-1H-quinoline-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-21(2)11-17-20(18(23)12-21)16(10-19(24)22-17)15-9-5-7-13-6-3-4-8-14(13)15/h3-9,16H,10-12H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALPFNQPXAMNAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(CC(=O)N2)C3=CC=CC4=CC=CC=C43)C(=O)C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-4-ISOPROPYL-N-METHYL-1-BENZENESULFONAMIDE](/img/structure/B4641609.png)

![1-(3,4-dichlorophenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B4641624.png)
![N-[3-(allyloxy)propyl]-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide](/img/structure/B4641629.png)
![5-methyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4641636.png)
![6-CYCLOPROPYL-1-ISOPROPYL-3-METHYL-N~4~-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE](/img/structure/B4641638.png)
![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B4641644.png)
![N-[1-(4-ethylphenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B4641648.png)
![methyl 3-[(methoxycarbonyl)amino]-4-methylbenzoate](/img/structure/B4641658.png)
![4-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B4641674.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B4641685.png)

![3-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4641692.png)

